molecular formula C6H4BrFN2O B1287184 5-Bromo-3-fluoropyridine-2-carboxamide CAS No. 669066-90-4

5-Bromo-3-fluoropyridine-2-carboxamide

Cat. No. B1287184
M. Wt: 219.01 g/mol
InChI Key: LSGUIZIRGUAPRZ-UHFFFAOYSA-N
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Patent
US08975406B2

Procedure details

5-Bromo-3-fluoropicolinamide (1.44 g, 6.5 mmol) was stirred at 120° C. in conc. HCl (17 mL) for 1.5 h. The mixture was cooled in an ice bath and the pH adjusted to pH 5 with NaOH solution (48%, aq.). The mixture was extracted with 40% MeOH in DCM, dried using a phase separator and concentrated in vacuo to give a brown powder.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8](N)=[O:9])=[N:6][CH:7]=1.[OH-:12].[Na+]>Cl>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8]([OH:12])=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)N)F
Name
Quantity
17 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 40% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown powder

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=NC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.